molecular formula C14H12N2O4 B6414830 6-Amino-3-(3-methoxycarbonylphenyl)picolinic acid CAS No. 1258615-14-3

6-Amino-3-(3-methoxycarbonylphenyl)picolinic acid

Cat. No.: B6414830
CAS No.: 1258615-14-3
M. Wt: 272.26 g/mol
InChI Key: RXLBCTMLZXZKGB-UHFFFAOYSA-N
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Description

6-Amino-3-(3-methoxycarbonylphenyl)picolinic acid is a chemical compound with significant potential in various scientific research fields. It is a derivative of picolinic acid, which is known for its role in zinc absorption and its broad-spectrum antiviral abilities .

Preparation Methods

The synthesis of 6-Amino-3-(3-methoxycarbonylphenyl)picolinic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with picolinic acid.

    Functional Group Introduction: The methoxycarbonyl group is introduced to the phenyl ring through esterification.

    Amination: The amino group is introduced at the 6-position of the picolinic acid ring through a nucleophilic substitution reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

6-Amino-3-(3-methoxycarbonylphenyl)picolinic acid undergoes various types of chemical reactions:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Amino-3-(3-methoxycarbonylphenyl)picolinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-3-(3-methoxycarbonylphenyl)picolinic acid involves its ability to chelate metal ions, particularly zinc. This chelation disrupts the function of zinc-dependent enzymes and proteins, affecting various biological pathways. For example, it can inhibit viral replication by interfering with zinc finger proteins involved in viral genome packaging .

Comparison with Similar Compounds

6-Amino-3-(3-methoxycarbonylphenyl)picolinic acid is unique due to its specific functional groups and their positions on the picolinic acid ring. Similar compounds include:

These compounds share some chemical properties but differ in their biological activities and applications.

Properties

IUPAC Name

6-amino-3-(3-methoxycarbonylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-20-14(19)9-4-2-3-8(7-9)10-5-6-11(15)16-12(10)13(17)18/h2-7H,1H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLBCTMLZXZKGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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